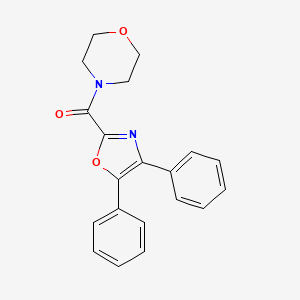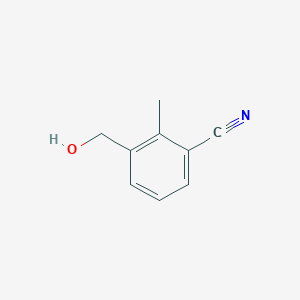![molecular formula C9H16O6 B13987935 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid CAS No. 20575-83-1](/img/structure/B13987935.png)
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid is a complex organic compound used in various scientific and industrial applications. It is known for its unique structure, which includes multiple carboxylic acid groups and ether linkages, making it a versatile molecule in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid typically involves the reaction of propylene oxide with ethylene glycol, followed by carboxylation. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide to facilitate the formation of the ether linkages .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the carboxylation step .
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioconjugates and drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and photodynamic therapy.
Industry: Utilized in the production of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[3-(2-Carboxyethoxy)propoxy]propanoic acid involves its ability to form stable complexes with various molecules. This property is exploited in drug delivery systems where the compound can encapsulate therapeutic agents and release them in a controlled manner. The molecular targets and pathways involved include interactions with cellular receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl 3-[3-(2-carboxyethoxy)propoxy]propanoate: Similar in structure but with an ethyl ester group.
3,3’-[2-(CBZ-amino)-2-[(2-carboxyethoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoic acid: Used in peptide synthesis and protein conjugation.
Uniqueness
3-[3-(2-Carboxyethoxy)propoxy]propanoic acid is unique due to its multiple carboxylic acid groups and ether linkages, which provide versatility in chemical reactions and applications. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industry .
Properties
CAS No. |
20575-83-1 |
|---|---|
Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-[3-(2-carboxyethoxy)propoxy]propanoic acid |
InChI |
InChI=1S/C9H16O6/c10-8(11)2-6-14-4-1-5-15-7-3-9(12)13/h1-7H2,(H,10,11)(H,12,13) |
InChI Key |
IJSFQTQPYISNEF-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCC(=O)O)COCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


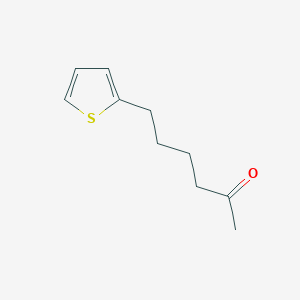

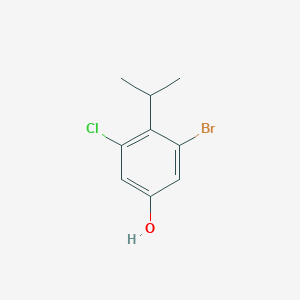
![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)
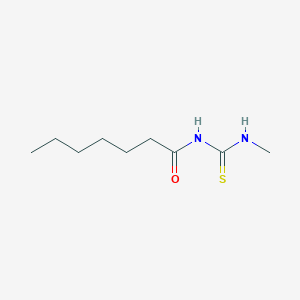

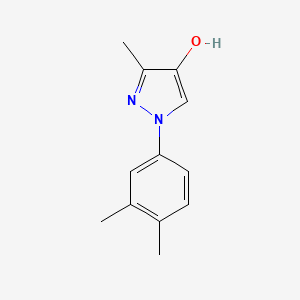
![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)
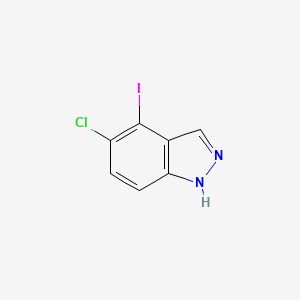
![n-[6-(Methylsulfonyl)-9-oxo-9h-fluoren-2-yl]acetamide](/img/structure/B13987942.png)
![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)

